molecular formula C16H16N2O3S B2784337 N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-17-2

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2784337
CAS No.: 905683-17-2
M. Wt: 316.38
InChI Key: CMFZITSFEMBNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical hybrid featuring a pyrrolidinone scaffold linked to a benzenesulfonamide group, making it a compound of significant interest in medicinal chemistry and drug discovery research. The 5-oxopyrrolidine (or pyrrolidinone) core is a recognized pharmacophore present in a wide range of biologically active molecules and natural products, noted for its potential in areas such as anti-inflammatory and anticancer research . The benzenesulfonamide moiety is a privileged structure in drug design, well-known for its ability to act as a zinc-binding group in inhibitors of enzymes like carbonic anhydrases . This specific combination of structures positions the compound as a promising candidate for investigating new therapeutic agents. In the context of inflammatory disease research, derivatives of the 5-oxopyrrolidine scaffold have demonstrated potential as future medicines for the management of analgesia and inflammation . Furthermore, structural analogues incorporating the benzenesulfonamide group have been explored as potent and selective inhibitors of carbonic anhydrase IX (CA IX), a validated target for anticancer drug development due to its overexpression in hypoxic tumors . Related compounds featuring a 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide structure have also been identified as new antimicrotubule agents that target the colchicine-binding site, demonstrating potent antiproliferative activity against a range of human cancer cell lines and causing cell cycle arrest in the G2/M phase . Researchers can utilize this compound to probe these and other biological pathways, explore structure-activity relationships (SAR), and develop novel small-molecule probes for preclinical research.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-11-13(12-18(16)14-7-3-1-4-8-14)17-22(20,21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFZITSFEMBNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature or slightly elevated to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl and pyrrolidine groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Structural Variations:

  • Core Modifications: Pyrrolidinone vs. Pyridine/Pyrimidine: Compounds like N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide () replace the pyrrolidinone with a pyridine ring, linked to a quinoline group. This substitution alters binding modes to PPARγ, as evidenced by lower Gold scores (78.09–87.26 vs. 90.65 for INT131) . Styrylquinoline Derivatives: N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide () incorporates a styryl group, enhancing HIV IN inhibition (IC₅₀ ~10 μM) when nitro or hydroxyl substituents are present .
  • Fluorinated Chromones: Fluorine substitution in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () enhances thermal stability (m.p. 211–214°C) and VEGFR-2 inhibition .

Table 1: Key Pharmacological Data for Benzenesulfonamide Derivatives

Compound Name Target Activity Metric Value Reference
N-(5-oxo-1-phenylpyrrolidin-3-yl)-BSA* PPARγ Gold Score (Docking) ~85–90†
Compound 7 (Quinolin-3-yloxy derivative) PPARγ Gold Score 87.26
Styrylquinoline derivative (Nitro-substituted) HIV IN IC₅₀ ~10 μM
Compound 12 (Antidiabetic) PPRE Agonist Activity (% vs. Control) 66.35%
Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop... VEGFR-2 Inhibition vs. Dasatinib >2-fold

*BSA = Benzenesulfonamide; †Estimated based on analogous PPARγ ligands.

Key Findings:

  • PPARγ Affinity: The target compound’s pyrrolidinone core may improve hydrogen bonding (e.g., H-bond scores of 6.11–7.42 for analogs in ), but quinoline-linked pyridine derivatives exhibit slightly lower docking scores .
  • Enzyme Inhibition : Styryl-substituted derivatives () show moderate HIV IN activity, while VEGFR-2 inhibitors () with thiophene or dimethoxyphenyl groups outperform clinical benchmarks like dasatinib .
  • Therapeutic Potential: Antidiabetic analogs () achieve ~66% PPRE activation, suggesting the target compound’s structural flexibility could be optimized for metabolic disorders .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group , a pyrrolidine ring , and a phenyl moiety . The presence of the oxo group on the pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

N 5 oxo 1 phenylpyrrolidin 3 yl benzenesulfonamide\text{N 5 oxo 1 phenylpyrrolidin 3 yl benzenesulfonamide}

Table 1: Structural Characteristics

ComponentDescription
Sulfonamide GroupEnhances binding with enzymes
Pyrrolidine RingContributes to molecular flexibility
Phenyl MoietyIncreases hydrophobic interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, leading to enzyme inhibition. This mechanism is crucial for its potential therapeutic effects, particularly in targeting various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various targets, including:

  • Carbonic Anhydrases : Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • HIV Protease : Potential use in antiretroviral therapy.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have indicated its effectiveness against several bacterial strains, suggesting its potential role in developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity.
  • Enzyme Interaction Studies : Kinetic assays revealed that the compound acts as a competitive inhibitor for certain enzymes, providing insights into its binding affinity and specificity.
  • Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential application in cancer therapy.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameUnique FeaturesBiological Activity
N-(4-fluorophenyl)-N'-(5-methylpyrrolidin-3-one)sulfonamideDifferent substituents on pyrrolidineVarying enzyme inhibition
4-chloro-N-(5-hydroxy-pyrrolidin-3-one)benzenesulfonamideHydroxyl group increases polarityEnhanced solubility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how are intermediates validated?

  • Answer: Synthesis typically involves coupling benzenesulfonamide derivatives with functionalized pyrrolidinone precursors under controlled conditions. Key steps include:

  • Amidation: Reaction of activated sulfonyl chlorides with amines under inert atmospheres (argon/nitrogen) to prevent hydrolysis .
  • Cyclization: Formation of the pyrrolidinone ring via intramolecular lactamization, requiring precise temperature control (e.g., reflux in ethanol or THF) .
  • Validation: Intermediates are confirmed via 1H^1H/13C^{13}C NMR for regiochemical fidelity and LC-MS for purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Answer:

  • X-ray crystallography: Resolves stereochemistry and confirms the 3D arrangement of the pyrrolidinone and sulfonamide moieties. SHELXL is widely used for refinement, particularly for handling high-resolution data or twinned crystals .
  • NMR spectroscopy: 1H^1H, 13C^{13}C, and 2D experiments (e.g., HSQC, HMBC) identify coupling patterns and verify substituent positions .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (±2 ppm) and detects synthetic byproducts .

Q. What biological assays are recommended to evaluate its pharmacological potential?

  • Answer:

  • Enzyme inhibition assays: Measure IC50_{50} values against targets like carbonic anhydrase or kinases, using fluorometric/colorimetric substrates .
  • Cellular cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., PDB: 1X7Z) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed during structural analysis?

  • Answer:

  • Disorder modeling: SHELXL’s PART and SUMP commands partition disordered atoms, with isotropic thermal parameters for minor components .
  • Twinning: Use TWINLAW to identify twin laws (e.g., 180° rotation) and refine using HKLF5 data format .
  • Validation: Check Rint_{\text{int}} (<0.05) and Flack parameter (±0.1) to ensure chiral center accuracy .

Q. How should conflicting bioactivity data (e.g., variable IC50_{50} across studies) be resolved?

  • Answer:

  • Assay standardization: Control variables like buffer pH (7.4 vs. 6.8), DMSO concentration (<1%), and cell passage number .
  • Metabolic stability: Test compound integrity post-incubation (e.g., LC-MS after 24h in serum) to rule out degradation .
  • Orthogonal assays: Compare enzyme inhibition (in vitro) with cellular activity (in cellulo) to identify off-target effects .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

  • Answer:

  • Rate determination: Use stopped-flow UV-Vis to monitor reaction progress (e.g., sulfonamide hydrolysis at λ = 260 nm) .
  • Activation parameters: Calculate ΔG^\ddagger, ΔH^\ddagger, and ΔS^\ddagger via Eyring plots at multiple temperatures (5–50°C) .
  • Solvent effects: Compare rates in polar aprotic (DMF) vs. protic (MeOH) solvents to infer transition-state polarity .

Q. How can solubility limitations in aqueous buffers be mitigated for in vitro studies?

  • Answer:

  • Co-solvents: Use PEG-400 or cyclodextrins (≤10% w/v) to enhance solubility without denaturing proteins .
  • Prodrug design: Introduce phosphate esters or glycine conjugates for improved hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes (e.g., DOPE:Cholesterol = 7:3) for sustained release .

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis?

  • Answer:

  • Chiral chromatography: Use Chiralpak IA-3 columns (hexane:IPA = 85:15) to separate enantiomers .
  • Kinetic resolution: Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Crystallization-induced diastereomer resolution: Add chiral auxiliaries (e.g., L-proline) to precipitate one form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.